N-(7-(2-Aminoethyl)-6-hydroxy-7H-purin-2-yl)benzamide
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Overview
Description
N-(7-(2-Aminoethyl)-6-oxo-6,7-dihydro-1H-purin-2-yl)benzamide is a complex organic compound that features a purine ring system fused with a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-(2-Aminoethyl)-6-oxo-6,7-dihydro-1H-purin-2-yl)benzamide typically involves multi-step organic reactions. One common method involves the condensation of a purine derivative with a benzamide derivative under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are essential for commercial applications.
Chemical Reactions Analysis
Types of Reactions
N-(7-(2-Aminoethyl)-6-oxo-6,7-dihydro-1H-purin-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds.
Scientific Research Applications
N-(7-(2-Aminoethyl)-6-oxo-6,7-dihydro-1H-purin-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-viral properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(7-(2-Aminoethyl)-6-oxo-6,7-dihydro-1H-purin-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-(2-Aminoethyl)benzamide: A simpler analogue with similar structural features.
N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane: Another compound with an aminoethyl group, used in different applications.
Uniqueness
N-(7-(2-Aminoethyl)-6-oxo-6,7-dihydro-1H-purin-2-yl)benzamide is unique due to its fused purine-benzamide structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized research and industrial applications.
Properties
CAS No. |
138753-80-7 |
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Molecular Formula |
C14H14N6O2 |
Molecular Weight |
298.30 g/mol |
IUPAC Name |
N-[7-(2-aminoethyl)-6-oxo-1H-purin-2-yl]benzamide |
InChI |
InChI=1S/C14H14N6O2/c15-6-7-20-8-16-11-10(20)13(22)19-14(17-11)18-12(21)9-4-2-1-3-5-9/h1-5,8H,6-7,15H2,(H2,17,18,19,21,22) |
InChI Key |
KUWJGUZLWKIVAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC3=C(C(=O)N2)N(C=N3)CCN |
Origin of Product |
United States |
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